1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-
Overview
Description
“1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-” is a chemical compound with the molecular formula C4H2D4 . It is a variant of 1,3-butadiene where four of the hydrogen atoms are replaced by deuterium .
Molecular Structure Analysis
The molecular structure of “1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-” consists of a four-carbon chain with alternating single and double bonds. Two of the hydrogen atoms on the first and last carbon atoms are replaced by deuterium .
Scientific Research Applications
Industrial Chemistry and Materials
1,3-Butadiene is used as a raw material in the chemical industry due to its abundance and relatively low cost . It is used in several homogeneously catalyzed processes and technologies to produce fine and bulk chemicals .
For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles, which can be used for the synthesis of 1-octene, 1-octanol, and various lactones . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups . The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .
Stereoselective Construction of 1,3-Dienes
The 1,3-butadiene motif is widely found in many natural products and drug candidates with relevant biological activities . Dienes are important targets for synthetic chemists, due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes . Therefore, the stereoselective preparation of dienes has attracted much attention over the past decades, and the search for new synthetic protocols continues unabated .
Wavelength Shifter
1,1,4,4-Tetraphenyl-1,3-butadiene is used as a wavelength shifter . It is also used as an electroluminescent dye, which glows blue with an electroluminescent dye .
Production of Synthetic Rubber
Most 1,3-Butadiene is polymerized to produce synthetic rubber . Polybutadiene itself is a very soft, almost liquid material of commercial interest . The copolymers prepared from 1,3-Butadiene and styrene and/or acrylonitrile, such as acrylonitrile butadiene styrene (ABS), nitrile-butadiene (NBR) and styrene-butadiene (SBR) are tough and/or elastic .
Use in Various Industries
Beyond tires, synthetic rubber derived from 1,3-butadiene finds application in various industries, including footwear, wire and cable insulation, conveyor belts, and the production of high-impact polystyrene and acrylonitrile-butadiene-styrene copolymer .
Homogeneously Catalyzed Processes
In recent decades, the use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry . The present review covers several of the most important homogeneously catalyzed processes and technologies which are currently used or have the potential to produce fine and bulk chemicals from 1,3-butadiene .
For example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles, which can be used for the synthesis of 1-octene, 1-octanol, and various lactones . On the other hand, direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups . The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .
properties
IUPAC Name |
1,1,4,4-tetraprotiobuta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-ASABIGESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(=CC=C([1H])[1H])[1H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
CAS RN |
10545-58-1 | |
Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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